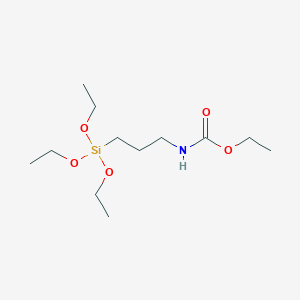

Ethyl (3-(triethoxysilyl)propyl)carbamate

Description

Properties

IUPAC Name |

ethyl N-(3-triethoxysilylpropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27NO5Si/c1-5-15-12(14)13-10-9-11-19(16-6-2,17-7-3)18-8-4/h5-11H2,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVUXVDIFQSGECB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCCC[Si](OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27NO5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044856 | |

| Record name | Ethyl [3-(triethoxysilyl)propyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Carbamic acid, N-[3-(triethoxysilyl)propyl]-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

17945-05-0 | |

| Record name | Ethyl 3-(triethoxysilyl)propylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17945-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (3-(triethoxysilyl)propyl)carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017945050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, N-[3-(triethoxysilyl)propyl]-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl [3-(triethoxysilyl)propyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-(triethoxysilyl)propylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL (3-(TRIETHOXYSILYL)PROPYL)CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9IL5991FC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl (3-(triethoxysilyl)propyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (3-(triethoxysilyl)propyl)carbamate is a versatile organosilane coupling agent of significant interest in materials science and drug delivery. Its bifunctional nature, possessing both a reactive triethoxysilyl group and a carbamate moiety, allows it to bridge inorganic substrates and organic polymers, enhancing adhesion and compatibility. In the pharmaceutical realm, this compound is explored for its potential in modifying nanocarriers to improve drug permeability and bioavailability. This technical guide provides a comprehensive overview of the primary synthesis methods for this compound, complete with detailed experimental protocols, quantitative data, and visual representations of the reaction pathways.

Core Synthesis Methodologies

The synthesis of this compound can be primarily achieved through two main pathways: the reaction of (3-aminopropyl)triethoxysilane with an ethylating agent, or the reaction of 3-(triethoxysilyl)propyl isocyanate with ethanol. Each method offers distinct advantages and requires specific reaction conditions for optimal yield and purity.

Method 1: Synthesis from (3-Aminopropyl)triethoxysilane

This approach utilizes the nucleophilic nature of the primary amine in (3-aminopropyl)triethoxysilane to react with an electrophilic source of an ethyl carbamoyl group. Two common reagents for this purpose are diethyl carbonate and ethyl chloroformate.

This method involves the reaction of (3-aminopropyl)triethoxysilane with diethyl carbonate, often facilitated by a basic catalyst.[1]

Experimental Protocol:

-

To a solution of (3-aminopropyl)triethoxysilane in ethanol, add a catalytic amount of sodium ethoxide.

-

Heat the mixture to 55°C with constant stirring.

-

Slowly add diethyl carbonate to the reaction mixture.

-

Maintain the reaction at 55°C for several hours until completion, monitoring by a suitable technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the ethanol and excess diethyl carbonate under reduced pressure.

-

The crude product can be purified by distillation or column chromatography.[1]

Reaction Pathway:

Caption: Reaction of (3-Aminopropyl)triethoxysilane with Diethyl Carbonate.

This is a common method for carbamate formation, where the amine reacts with the acyl chloride derivative of carbonic acid.

Experimental Protocol:

-

Dissolve (3-aminopropyl)triethoxysilane in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a tertiary amine base (e.g., triethylamine) to act as an acid scavenger.

-

Cool the mixture in an ice bath to 0°C.

-

Add ethyl chloroformate dropwise to the stirred solution, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by TLC or GC.

-

Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product, which can be further purified by vacuum distillation.

Reaction Pathway:

Caption: Reaction of (3-Aminopropyl)triethoxysilane with Ethyl Chloroformate.

Method 2: Synthesis from 3-(Triethoxysilyl)propyl Isocyanate and Ethanol

This method involves the addition of ethanol to the highly reactive isocyanate group of 3-(triethoxysilyl)propyl isocyanate. This reaction is often catalyzed by a Lewis acid.

Experimental Protocol:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(triethoxysilyl)propyl isocyanate in anhydrous toluene.

-

Add a catalytic amount of a Lewis acid, such as tetraoctyltin (0.5–1.0 mol%).[2]

-

To this mixture, add a stoichiometric amount of anhydrous ethanol dropwise.

-

Stir the reaction mixture at room temperature for 24 hours under anhydrous conditions to ensure complete formation of the carbamate bond.[2]

-

Monitor the disappearance of the isocyanate peak (around 2270 cm⁻¹) using FTIR spectroscopy.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to remove the catalyst and any byproducts.[2]

Reaction Pathway:

Caption: Reaction of 3-(Triethoxysilyl)propyl Isocyanate with Ethanol.

Quantitative Data Summary

While specific yields for the direct synthesis of this compound are not widely reported in the literature, data from analogous reactions provide valuable insights.

| Method | Reactants | Catalyst/Base | Solvent | Typical Yield (%) | Purity (%) | Reference |

| 1a | (3-Aminopropyl)triethoxysilane, Diethyl Carbonate | Sodium Ethoxide | Ethanol | Not specified | - | Based on general description of the reaction.[1] |

| 1b | (3-Aminopropyl)triethoxysilane, Ethyl Chloroformate | Triethylamine | Dichloromethane | Not specified | - | Based on general procedures for carbamate synthesis. |

| 2 | 3-(Triethoxysilyl)propyl Isocyanate, Carvacrol (analogous to Ethanol) | Tetraoctyltin | Toluene | 70-85 | >95 (HPLC) | Based on the reaction with a phenolic compound, which is expected to be similar for ethanol.[2] |

Characterization Data

The structural integrity of the synthesized this compound can be confirmed using various spectroscopic techniques.

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

A characteristic C=O stretching vibration for the carbamate group is expected around 1700 cm⁻¹.

-

The Si-O-Si stretching vibrations are typically observed around 1100 cm⁻¹.[2]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Key signals include those for the ethyl carbamate group, with the methyl protons (CH₃) appearing around δ 1.2–1.4 ppm and the methylene protons (CH₂) at approximately δ 4.1–4.3 ppm. The protons of the triethoxysilyl group (OCH₂CH₃) are expected around δ 3.8 ppm.[2]

-

¹³C NMR: The carbonyl carbon of the carbamate group typically resonates in the range of δ 155-157 ppm.

-

²⁹Si NMR: The triethoxysilyl group should exhibit a resonance in the range of δ -45 to -50 ppm.[2]

-

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic routes, with the reaction of (3-aminopropyl)triethoxysilane with ethyl chloroformate and the reaction of 3-(triethoxysilyl)propyl isocyanate with ethanol being the most direct and common methods. The choice of method may depend on the availability of starting materials, desired purity, and scalability of the reaction. The provided experimental protocols and characterization data serve as a valuable resource for researchers and professionals in the fields of materials science and drug development, enabling the reliable synthesis and application of this important organosilane coupling agent.

References

"Ethyl (3-(triethoxysilyl)propyl)carbamate" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of Ethyl (3-(triethoxysilyl)propyl)carbamate, a versatile organosilicon compound. This document is intended for researchers, scientists, and professionals in drug development who require precise data for experimental design and material characterization.

Physicochemical Data

The fundamental molecular properties of this compound are summarized below. These values are critical for stoichiometric calculations, analytical characterization, and formulation development.

| Property | Value |

| Molecular Formula | C12H27NO5Si[1][2][3][4] |

| Molecular Weight | 293.43 g/mol [1][2][5] |

| IUPAC Name | ethyl N-(3-triethoxysilylpropyl)carbamate[1] |

| CAS Number | 17945-05-0[2][5] |

Experimental Protocols & Methodologies

The determination of the molecular weight and formula of this compound is typically achieved through a combination of mass spectrometry and elemental analysis.

1. Mass Spectrometry for Molecular Weight Determination

-

Objective: To determine the accurate molecular mass of the compound.

-

Methodology: High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), is employed.

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: The sample is introduced into the ESI source, where it is nebulized and ionized to produce protonated molecules [M+H]+ or other adducts.

-

Mass Analysis: The ions are guided into a mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).

-

Data Analysis: The resulting mass spectrum is analyzed to identify the peak corresponding to the molecular ion. The accurate mass is then used to confirm the molecular weight. For this compound, a prominent peak would be expected around m/z 294.1731, corresponding to the [M+H]+ ion.

-

2. Elemental Analysis for Molecular Formula Determination

-

Objective: To determine the empirical and molecular formula by quantifying the percentage of each element (C, H, N, Si).

-

Methodology: Combustion analysis is the standard method.

-

Sample Preparation: A precisely weighed amount of the pure compound is placed in a tin capsule.

-

Combustion: The sample is combusted at high temperatures (typically >900°C) in a stream of oxygen. This process converts carbon to CO2, hydrogen to H2O, and nitrogen to N2 gas. Silicon is converted to SiO2.

-

Separation and Detection: The combustion gases are passed through a series of columns to separate them. The amount of each gas is then quantified using thermal conductivity or infrared detectors.

-

Calculation: The weight percentages of C, H, and N are calculated. The percentage of silicon can be determined from the residual SiO2 ash or by other methods like inductively coupled plasma (ICP) spectroscopy. These percentages are then used to derive the empirical formula, which, in conjunction with the molecular weight from mass spectrometry, confirms the molecular formula as C12H27NO5Si.

-

Logical Relationship Diagram

The following diagram illustrates the logical workflow for characterizing the fundamental properties of a chemical compound like this compound.

Caption: Workflow for determining molecular weight and formula.

References

- 1. This compound | C12H27NO5Si | CID 87367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 17945-05-0 [smolecule.com]

- 3. Ethyl [3-(triethoxysilyl)propyl]carbamate Price at Chemsrc [chemsrc.com]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. This compound | 17945-05-0 | Benchchem [benchchem.com]

An In-depth Technical Guide on the Core Mechanism of Action of Ethyl (3-(triethoxysilyl)propyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (3-(triethoxysilyl)propyl)carbamate is an organosilicon compound with the molecular formula C12H27NO5Si.[1] It is characterized by a dual functional nature, possessing a carbamate group and a triethoxysilyl moiety.[2] This structure allows it to act as a versatile coupling agent, bridging organic and inorganic materials.[3][4] Its primary application lies in materials science, particularly in enhancing adhesion, modifying surfaces, and synthesizing hybrid materials.[2][3] While it has been explored in drug delivery systems, its mechanism of action is fundamentally chemical, revolving around the reactivity of its silane and carbamate groups.[3] This guide provides a detailed exploration of the chemical mechanisms that underpin the functionality of this compound.

Chemical Properties and Structure

The unique properties of this compound stem from its molecular structure, which features:

-

A triethoxysilyl group (-Si(OCH2CH3)3): This is the inorganic-reactive part of the molecule. The silicon-oxygen bonds are susceptible to hydrolysis, leading to the formation of reactive silanol groups (-Si(OH)3).[2]

-

An ethyl carbamate group (-NHC(=O)O-CH2CH3): This organic moiety can participate in hydrogen bonding and provides compatibility with organic polymers.[2]

-

A propyl chain (-CH2CH2CH2-): This flexible linker separates the two reactive ends of the molecule.

Core Mechanism of Action: A Two-Fold Chemical Process

The "mechanism of action" of this compound is not biological but is a chemical process that occurs in two main stages: hydrolysis and condensation. This allows it to form a stable bridge between different materials.

Hydrolysis of the Triethoxysilyl Group

The initial and critical step is the hydrolysis of the triethoxysilyl groups in the presence of water. This reaction can be catalyzed by either an acid or a base.[2] The ethoxy groups (-OCH2CH3) are replaced by hydroxyl groups (-OH), forming silanol intermediates and releasing ethanol.[3]

Reaction: Si(OCH2CH3)3 + 3H2O → Si(OH)3 + 3CH3CH2OH

The rate of hydrolysis is influenced by factors such as pH, solvent, and temperature.[3] For instance, protic solvents like alcohols can accelerate hydrolysis.[3]

Condensation and Crosslinking

Following hydrolysis, the newly formed reactive silanol groups can undergo condensation reactions in two ways:

-

Reaction with other silanols: Two silanol groups can react to form a stable siloxane bond (Si-O-Si), releasing a molecule of water.[3] This process leads to the formation of a crosslinked network.[5]

-

Reaction with hydroxyl groups on a substrate: The silanol groups can also react with hydroxyl groups present on the surface of inorganic substrates like glass, silica, or metal oxides, forming covalent bonds.[4]

These condensation reactions are responsible for the compound's ability to create a durable layer on surfaces and to act as an adhesion promoter.[4] The early stages of condensation typically involve the formation of dimers and trimers.[3]

The following diagram illustrates the hydrolysis and condensation process:

References

- 1. This compound | C12H27NO5Si | CID 87367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 17945-05-0 | Benchchem [benchchem.com]

- 3. Buy this compound | 17945-05-0 [smolecule.com]

- 4. Organofunctional Silanes. What they are, how they work, where to use them. [garzantispecialties.com]

- 5. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Hydrolysis and Stability of Ethyl (3-(triethoxysilyl)propyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (3-(triethoxysilyl)propyl)carbamate is a versatile organosilicon compound with significant potential in materials science and biomedical applications, including drug delivery systems and biocompatible coatings.[1] Its efficacy is intrinsically linked to the hydrolysis of its triethoxysilyl group and the subsequent condensation to form stable siloxane bonds. This guide provides a comprehensive overview of the hydrolysis and stability of this compound, detailing the reaction mechanisms, influencing factors, and robust experimental protocols for its characterization. Quantitative data from existing literature is summarized, and key experimental workflows are visualized to aid in the design and execution of stability and reactivity studies.

Introduction

This compound, with the chemical structure presented in Figure 1, is a bifunctional molecule. It features a triethoxysilyl moiety that can form covalent bonds with inorganic substrates and a carbamate group that can interact with organic components.[1] This dual nature makes it an effective coupling agent for creating hybrid organic-inorganic materials.[1] The hydrolysis of the ethoxy groups to form reactive silanol groups is the critical first step in its application. Understanding the kinetics and stability of this process is paramount for controlling the performance and reproducibility of materials derived from this compound.

Figure 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Hydrolysis and Condensation Mechanism

The transformation of this compound from a monomeric species to a cross-linked network proceeds through a two-stage process: hydrolysis and condensation.

Hydrolysis

In the presence of water, the ethoxy groups (-OCH2CH3) on the silicon atom are sequentially replaced by hydroxyl groups (-OH), forming silanols and releasing ethanol as a byproduct. This reaction can be catalyzed by either acids or bases.

Figure 2: Hydrolysis Pathway of this compound

Caption: Stepwise hydrolysis of the triethoxysilyl group.

Condensation

The newly formed silanol groups are highly reactive and can condense with each other to form stable siloxane bonds (Si-O-Si), releasing water in the process. This condensation can also occur between a silanol group and a remaining ethoxy group, releasing ethanol. This polymerization process leads to the formation of oligomers and eventually a cross-linked network.

Figure 3: Condensation Pathways

Caption: Formation of siloxane bonds via condensation.

Stability and Factors Influencing Hydrolysis

The stability of this compound in solution is a critical parameter for its storage and application. The rate of hydrolysis is significantly influenced by several factors:

-

pH: The hydrolysis of alkoxysilanes is catalyzed by both acids and bases, with the rate being slowest around a neutral pH of 7. Acid catalysis involves the protonation of the alkoxy group, making it a better leaving group. Base catalysis proceeds via nucleophilic attack of a hydroxide ion on the silicon atom.

-

Water Concentration: The availability of water is essential for hydrolysis. The reaction rate is dependent on the water concentration, although the relationship is not always linear due to the complexity of the reaction kinetics.

-

Solvent: The nature of the solvent plays a crucial role. Protic solvents, which can engage in hydrogen bonding, generally accelerate the hydrolysis rate compared to aprotic solvents.

-

Temperature: As with most chemical reactions, an increase in temperature generally leads to an increased rate of hydrolysis.

-

Catalysts: Specific acid or base catalysts can be employed to control the rate of hydrolysis and condensation.

A notable characteristic of this compound is the stability of its carbamate bond, which results in a slower hydrolysis rate compared to analogous compounds like 3-(triethoxysilyl)propyl isocyanate.[1] This enhanced stability can be advantageous in applications requiring controlled-release mechanisms.[1]

Quantitative Data

| Solvent | Relative Hydrolysis Rate | Dielectric Constant | Effect on Condensation |

| Water | 1.0 | 80.1 | Promotes |

| Methanol | 2.5 | 32.7 | Moderate |

| Ethanol | 1.8 | 24.5 | Moderate |

| 1-Propanol | 1.2 | 20.3 | Moderate |

Experimental Protocols

To assess the hydrolysis and stability of this compound, a combination of spectroscopic techniques can be employed. The following protocols provide a framework for these investigations.

Stability Testing Protocol

This protocol outlines a general procedure for evaluating the stability of this compound in an aqueous solution at a specific pH.

Figure 4: Experimental Workflow for Stability Testing

Caption: Workflow for assessing hydrolytic stability.

Methodology:

-

Solution Preparation: Prepare a series of buffer solutions at the desired pH values (e.g., pH 4, 7, and 9) using appropriate buffer systems (e.g., acetate for pH 4, phosphate for pH 7, and borate for pH 9).

-

Reaction Initiation: Add a known concentration of this compound to each buffered solution in a sealed container. A co-solvent such as ethanol may be necessary to ensure initial solubility.

-

Incubation: Maintain the solutions at a constant, controlled temperature.

-

Sampling: At predetermined time points, withdraw an aliquot from each solution.

-

Analysis: Immediately analyze the aliquots to determine the concentration of the remaining this compound and the formation of hydrolysis products.

Monitoring Hydrolysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the kinetics of hydrolysis in real-time.

Methodology:

-

Sample Preparation: Prepare the reaction mixture as described in the stability testing protocol, but use deuterated solvents (e.g., D₂O, ethanol-d₆) to avoid interference from solvent protons.

-

¹H NMR Analysis: Monitor the disappearance of the signals corresponding to the ethoxy groups (a triplet around 1.2 ppm for -CH₃ and a quartet around 3.8 ppm for -OCH₂-) and the appearance of the signal for ethanol.[1]

-

²⁹Si NMR Analysis: Track the changes in the silicon environment. The unhydrolyzed triethoxysilyl group will have a characteristic chemical shift. As hydrolysis and condensation proceed, new signals corresponding to silanols and siloxane bridges will appear.

-

Kinetic Analysis: Integrate the relevant peaks at each time point to determine the concentration of the reactant and products. This data can then be used to calculate the hydrolysis rate constant.

Monitoring Hydrolysis by FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy can also be used to follow the hydrolysis and condensation reactions.

Methodology:

-

Sample Preparation: The reaction can be carried out in a suitable solvent that has minimal interference in the regions of interest.

-

Spectral Acquisition: Acquire FTIR spectra of the reaction mixture at various time intervals.

-

Spectral Analysis: Monitor the decrease in the intensity of the Si-O-C stretching vibration (around 1100 cm⁻¹) and the appearance of a broad band corresponding to Si-OH groups. The formation of siloxane bonds (Si-O-Si) can also be observed.[1]

-

Quantitative Analysis: By using appropriate calibration or internal standards, the changes in peak intensities can be correlated with the extent of reaction.

Conclusion

The hydrolysis and stability of this compound are fundamental to its application in advanced materials and drug delivery. While the general mechanisms of trialkoxysilane hydrolysis are well-understood, the specific kinetics for this compound are influenced by a variety of factors, most notably pH and the solvent system. The inherent stability of the carbamate linkage offers potential advantages for controlled-release applications. For researchers and developers, a thorough understanding and experimental characterization of its hydrolytic behavior under specific application conditions are essential for achieving desired material properties and performance. The protocols and data presented in this guide serve as a foundational resource for these critical investigations.

References

An In-depth Technical Guide to the Safety and Hazards of Ethyl (3-(triethoxysilyl)propyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazards associated with Ethyl (3-(triethoxysilyl)propyl)carbamate, a versatile organosilane compound used in various industrial and research applications. This document synthesizes available data on its physicochemical properties, toxicological profile, handling procedures, and regulatory information to promote its safe use in laboratory and manufacturing settings.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior under various experimental and storage conditions.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₂₇NO₅Si | [1] |

| Molecular Weight | 293.43 g/mol | [1] |

| CAS Number | 17945-05-0 | [1] |

| Appearance | Liquid | [2] |

| Boiling Point | Data not available | |

| Flash Point | Data not available | |

| Density | 1.015 g/cm³ | [2] |

| Hydrolysis | Reacts with water and moisture in the air, liberating ethanol. | [2] |

Hazard Identification and Classification

The hazard classification of this compound presents some ambiguity in the available literature. While some sources indicate that it causes skin and eye irritation and may cause respiratory irritation, a significant number of notifications to the ECHA C&L Inventory report that the chemical does not meet the criteria for GHS hazard classification.[1]

GHS Classification (as reported by some sources):

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[2][3][4]

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[2][3][4]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[2][3][4]

Pictogram:

Signal Word:

Hazard Statements:

Precautionary Statements:

A comprehensive list of precautionary statements is provided in Table 2.

| Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash hands thoroughly after handling. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302+P352 | IF ON SKIN: Wash with plenty of water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P312 | Call a POISON CENTER/doctor if you feel unwell. |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. |

| P337+P313 | If eye irritation persists: Get medical advice/attention. |

| P362+P364 | Take off contaminated clothing and wash it before reuse. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Note: This is a composite list from available safety data sheets. Always refer to the specific SDS provided by the supplier for the most accurate information.

Toxicological Information

Toxicity Data for 3-aminopropyltriethoxysilane (APTES) (CAS No. 919-30-2):

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 1780 mg/kg | [5] |

| LD50 | Rabbit | Dermal | 3.8 g/kg | [5] |

It is important to note that while APTES is a precursor, the toxicological properties of this compound may differ. The carbamate functional group can influence the compound's reactivity and biological interactions.

Hydrolysis Products: Upon contact with water or moisture, this compound hydrolyzes to form ethanol and silanols.[2] Chronic exposure to ethanol is known to have effects on the central nervous system.[2]

Experimental Protocols for Hazard Assessment

While specific experimental data for this compound is limited, standardized OECD guidelines are available for assessing the acute toxicity of chemicals. Researchers planning to conduct safety assessments on this compound should refer to these established protocols.

Workflow for Acute Toxicity Testing (Based on OECD Guidelines):

Caption: Generalized workflows for acute toxicity testing based on OECD guidelines.[6][7][8][9][10][11][12][13][14][15][16]

In Vitro Irritation Testing: For skin and eye irritation, in vitro methods using reconstructed human tissue models are increasingly used as alternatives to animal testing.

Workflow for In Vitro Skin Irritation Test (Based on OECD TG 439):

Caption: A simplified workflow for an in vitro skin irritation test.[17]

Workflow for In Vitro Eye Irritation Test (Based on OECD TG 492):

Caption: A simplified workflow for an in vitro eye irritation test.[18][19]

Safe Handling and Storage

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area. If vapors or mists are generated, use a NIOSH-approved respirator.

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing vapors or mists.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Protect from moisture, as the compound is moisture-sensitive.[20]

First-Aid Measures

-

After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

After Skin Contact: Wash off with soap and plenty of water. Consult a physician.

-

After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Hazardous Combustion Products: In case of fire, irritating fumes and organic acid vapors may be formed.[2]

Disposal Considerations

Dispose of this chemical in accordance with all applicable local, state, and federal regulations.

Conclusion

This compound is a chemical that requires careful handling due to its potential to cause skin, eye, and respiratory irritation. While there is a lack of specific quantitative toxicological data, the available information on its chemical properties, GHS classification from some sources, and the toxicity of its precursor and hydrolysis products underscore the importance of adhering to the recommended safety precautions. Researchers and professionals in drug development should consult the specific Safety Data Sheet provided by their supplier and consider conducting further risk assessments based on their specific applications. The use of appropriate personal protective equipment and adherence to safe laboratory practices are paramount to minimizing any potential health risks associated with this compound.

References

- 1. This compound | C12H27NO5Si | CID 87367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. gelest.com [gelest.com]

- 3. Buy this compound | 17945-05-0 [smolecule.com]

- 4. 2-(Methacryloyloxy)ethyl 3-(triethoxysilyl)propyl carbamate Yes phenothiazine = 1000ppm inhibitor, 95 115396-93-5 [sigmaaldrich.com]

- 5. (3-Aminopropyl)triethoxysilane - Wikipedia [en.wikipedia.org]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. Acute dermal toxicity. OECD 402: 2017; EPA-OPPTS 870.1200: 1998. - IVAMI [ivami.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. Inhalation hazard test. Interlaboratory trial with OECD method 403 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 13. nucro-technics.com [nucro-technics.com]

- 14. oecd.org [oecd.org]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. ChemSkin Reference Chemical Database for the Development of an In Vitro Skin Irritation Test - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Eye Irritation/Serious Eye Damage - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 19. Eye Irritation Test (EIT) for Hazard Identification of Eye Irritating Chemicals using Reconstructed Human Cornea-like Epithelial (RhCE) Tissue Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound | 17945-05-0 | Benchchem [benchchem.com]

An In-depth Technical Guide to Ethyl (3-(triethoxysilyl)propyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (3-(triethoxysilyl)propyl)carbamate is a versatile organosilicon compound that plays a significant role in materials science and biomedical applications.[1] Its unique molecular structure, featuring a carbamate group and a triethoxysilyl moiety, allows it to act as a bridge between organic and inorganic materials. This dual functionality makes it a valuable component in the development of advanced materials such as adhesives, coatings, and drug delivery systems.[1][2] This technical guide provides a comprehensive review of the synthesis, properties, and key applications of this compound, complete with detailed experimental protocols and quantitative data.

Physicochemical Properties

This compound is a liquid at room temperature with the molecular formula C12H27NO5Si.[3] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source |

| IUPAC Name | ethyl N-(3-triethoxysilylpropyl)carbamate | [3] |

| Molecular Formula | C12H27NO5Si | [3] |

| Molecular Weight | 293.43 g/mol | [3] |

| CAS Number | 17945-05-0 | |

| Appearance | Liquid | |

| SMILES | CCOC(=O)NCCC--INVALID-LINK--(OCC)OCC | [3] |

| InChIKey | MVUXVDIFQSGECB-UHFFFAOYSA-N | [3] |

Synthesis of this compound

There are two primary methods reported for the synthesis of this compound.

Method 1: From Aminopropyltriethoxysilane

This common method involves the reaction of aminopropyltriethoxysilane with either diethyl carbonate or ethyl chloroformate.[2]

Experimental Protocol:

A mixture of aminopropyltriethoxysilane and sodium ethoxide in ethanol is heated to 55°C. Diethyl carbonate is then added to the reaction mixture. The reaction proceeds under mild conditions. The final product can be purified using standard techniques such as distillation or chromatography.[2]

Method 2: From 3-(Triethoxysilyl)propyl isocyanate

This method involves the reaction of 3-(triethoxysilyl)propyl isocyanate with a phenolic compound, such as carvacrol, in the presence of a catalyst.[1]

Experimental Protocol:

-

Reagent Preparation : Dissolve carvacrol (7.00 mmol) in anhydrous toluene (10 mL) under a nitrogen atmosphere.

-

Isocyanate Addition : Introduce 3-(triethoxysilyl)propyl isocyanate (10.5 mmol) to the reaction mixture.

-

Catalyst Incorporation : Add tetraoctyltin (0.5–1.0 mol%) to the mixture.

-

Reaction Conditions : Stir the mixture at room temperature for 24 hours under anhydrous conditions.

-

Purification : The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.[1]

Quantitative Data for Method 2:

| Parameter | Value |

| Yield | 70-85% |

| Purity | >95% (confirmed by HPLC) |

The following diagram illustrates the workflow for the synthesis of this compound via the isocyanate route.

Caption: Synthesis of this compound.

Chemical Reactions: Hydrolysis and Condensation

The triethoxysilyl group of this compound is susceptible to hydrolysis and condensation reactions, which are fundamental to its function as a coupling agent.[1]

Hydrolysis: In the presence of water, the ethoxy groups (-OEt) are hydrolyzed to form silanol groups (-OH) and ethanol. This reaction can be catalyzed by either an acid or a base.

Condensation: The newly formed silanol groups can then condense with other silanol groups or with remaining ethoxy groups to form stable siloxane bonds (-Si-O-Si-). This process results in the formation of a cross-linked network.[1]

The general mechanism of hydrolysis and condensation is depicted in the following diagram.

Caption: General mechanism of hydrolysis and condensation.

Applications

The dual functionality of this compound makes it a valuable component in a variety of applications.

Adhesives and Coatings

As a silane coupling agent, it enhances the adhesion between organic polymers and inorganic substrates.[2] The triethoxysilyl group can form strong covalent bonds with inorganic surfaces like glass and metal oxides, while the carbamate group can interact with the polymer matrix, improving the overall durability and performance of the adhesive or coating.[2]

Surface Modification

This compound is used to functionalize surfaces, altering their properties such as hydrophobicity. For instance, it can be used for the direct silanization of silica nanoparticles.[1]

Experimental Protocol for Silica Nanoparticle Functionalization:

A general procedure involves the co-condensation of tetraethyl orthosilicate (TEOS) and this compound in a sol-gel process. This is typically carried out in an ethanol/water solvent system with an ammonia catalyst.[1]

Drug Delivery Systems

In the biomedical field, this compound is employed in the development of biocompatible coatings and drug delivery systems.[1] It can act as a coupling agent in the formation of hybrid nanocarriers, which can improve the solubility and release characteristics of pharmaceuticals.[2] The carbamate group provides a site for the potential conjugation of bioactive molecules.

The following diagram illustrates the logical relationship of its application as a coupling agent.

References

Ethyl (3-(triethoxysilyl)propyl)carbamate: A Historical and Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Ethyl (3-(triethoxysilyl)propyl)carbamate, a versatile organosilane, has carved a significant niche in materials science and biomedical applications since the broader emergence of carbamate-functionalized silanes in the 1970s. Its unique bifunctional nature, possessing both a reactive triethoxysilyl group and a carbamate moiety, allows it to act as a crucial link between organic and inorganic materials. This technical guide delves into the historical development, synthesis, and diverse applications of this compound, providing detailed experimental protocols and insights for researchers, scientists, and professionals in drug development.

Historical Development

The journey of this compound is intrinsically linked to the broader evolution of organosilane chemistry. The foundational work on organosilicon compounds dates back to the 19th century, with significant advancements in the synthesis of hydrolyzable silanes in the early 20th century. However, it was the mid-20th century that witnessed the commercialization and widespread application of silane coupling agents. The 1970s marked the advent of carbamate-functional silanes, a specialized subclass developed to meet the growing demands for enhanced adhesion in polymer composites and biocompatible coatings. This compound emerged from this wave of innovation, offering a unique combination of properties for various applications.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| Molecular Formula | C₁₂H₂₇NO₅Si |

| Molecular Weight | 293.43 g/mol [1][2] |

| CAS Number | 17945-05-0[1] |

| Appearance | Liquid[2] |

| IUPAC Name | ethyl N-(3-triethoxysilylpropyl)carbamate[2] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. Two common and effective methods are detailed below, providing researchers with established protocols.

Method 1: From 3-Aminopropyltriethoxysilane

This method involves the reaction of 3-aminopropyltriethoxysilane with either diethyl carbonate or ethyl chloroformate.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-aminopropyltriethoxysilane in anhydrous ethanol.

-

Addition of Base: Add sodium ethoxide to the solution and heat the mixture to 55°C.

-

Carbamate Formation: Slowly add diethyl carbonate to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography on silica gel.[1]

Method 2: From 3-(Triethoxysilyl)propyl Isocyanate

This alternative synthesis route involves the reaction of 3-(triethoxysilyl)propyl isocyanate with a hydroxyl-containing compound, such as carvacrol, in the presence of a catalyst.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the hydroxyl-containing compound (e.g., carvacrol) in an anhydrous solvent like toluene.

-

Catalyst Addition: Add a catalytic amount of a Lewis acid, such as tetraoctyltin (0.5–1.0 mol%).

-

Isocyanate Addition: Slowly add 3-(triethoxysilyl)propyl isocyanate to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours to ensure complete reaction.

-

Workup and Purification: After the reaction is complete, concentrate the mixture under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure this compound. A typical yield for this method ranges from 70-85% with a purity of over 95%.[3]

Key Applications and Mechanisms

The dual functionality of this compound underpins its wide range of applications, from industrial materials to advanced biomedical technologies.

Surface Modification and Adhesion Promotion

The triethoxysilyl group of the molecule can undergo hydrolysis to form reactive silanol groups. These silanols can then condense with hydroxyl groups on the surface of inorganic substrates such as glass, metal oxides, and silica, forming stable covalent Si-O-substrate bonds. The organic carbamate end of the molecule extends away from the surface, modifying its properties and enabling adhesion to organic polymers.

References

Unveiling the Biological Interface: A Technical Guide to Ethyl (3-(triethoxysilyl)propyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (3-(triethoxysilyl)propyl)carbamate is an organosilicon compound primarily utilized as a surface modifying agent and a coupling component in the fabrication of advanced materials for biomedical applications. Its dual functionality, stemming from the reactive triethoxysilyl group and the carbamate linker, allows for the covalent attachment to inorganic substrates and further interaction or functionalization through the carbamate moiety. While direct, intrinsic biological activity of the compound in a classical pharmacological sense is not extensively documented, its "biological activity" is manifested through the enhanced performance and biocompatibility of the materials it is incorporated into. This guide provides an in-depth look at its role in drug delivery, biocompatible coatings, and antimicrobial surfaces, focusing on the underlying chemical mechanisms and the resulting biological implications.

Core Mechanism of Action: Surface Hydrolysis and Condensation

The primary mechanism by which this compound imparts functionality is through the hydrolysis and condensation of its triethoxysilyl group. This process allows it to form stable siloxane (Si-O-Si) bonds with hydroxyl groups present on the surfaces of inorganic materials like silica, glass, and metal oxides.

The reaction proceeds in two main steps:

-

Hydrolysis: In the presence of water, the three ethoxy groups (-OCH2CH3) on the silicon atom are hydrolyzed to form reactive silanol groups (-OH).

-

Condensation: These silanol groups can then condense with hydroxyl groups on a substrate or with other silanol groups from adjacent molecules, forming a dense, cross-linked siloxane network and releasing water or ethanol as byproducts.

This robust covalent linkage ensures the stable and durable modification of surfaces.

Caption: Hydrolysis and condensation of this compound.

Applications in Drug Delivery Systems

This compound is instrumental in the surface functionalization of mesoporous silica nanoparticles (MSNs) and other nanocarriers for controlled drug delivery.[1] The modification of nanoparticle surfaces with this compound can alter their physicochemical properties, leading to improved drug loading, controlled release profiles, and enhanced biocompatibility.

While specific quantitative data on drug release kinetics directly attributable to this molecule is not available in aggregated sources, the general workflow for evaluating such a system is well-established.

Caption: Experimental workflow for a drug delivery system using the compound.

Role in Biocompatible and Antimicrobial Coatings

The ability of this compound to form stable, functional coatings makes it a candidate for modifying the surfaces of medical devices.[1] The resulting surfaces can be designed to improve biocompatibility and, in some cases, impart antimicrobial properties.

Biocompatibility: The silane-modified surface can act as a robust tie-layer to which biocompatible polymers or biomolecules can be attached. The triethoxysilyl group enhances the compound's ability to bond with biological tissues.[1]

Antimicrobial Activity: While the compound itself is not marketed as an antimicrobial agent, materials incorporating it have shown potential. For instance, hybrid-silica nanoparticles containing this compound have demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli.[1] The proposed mechanism is an increase in the permeability of bacterial membranes.[1] Compounds with similar structures are also known to inhibit biofilm formation.[1]

Quantitative Data Summary

A comprehensive search of publicly available literature did not yield specific quantitative biological data (e.g., IC50, EC50, LD50, MIC) for this compound itself. The biological evaluation is typically performed on the final material system (e.g., the functionalized nanoparticle or the coated surface) rather than on the silane coupling agent in isolation. The data is therefore highly application-specific and not generalizable to the compound alone.

Experimental Protocols

Generalized Protocol: Surface Functionalization of Silica Nanoparticles and In Vitro Cytotoxicity Assessment

Objective: To functionalize silica nanoparticles with this compound and assess the cytotoxicity of the resulting nanoparticles on a mammalian cell line.

Materials:

-

Silica nanoparticles (MSNs)

-

This compound

-

Anhydrous toluene

-

Ethanol

-

Mammalian cell line (e.g., HeLa)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

Procedure:

Part 1: Nanoparticle Functionalization

-

Activate the silica nanoparticles by acid treatment to generate surface hydroxyl groups.

-

Disperse the activated silica nanoparticles in anhydrous toluene.

-

Add this compound to the nanoparticle suspension.

-

Reflux the mixture under an inert atmosphere (e.g., nitrogen) for 24 hours to allow for the silanization reaction to complete.

-

Collect the functionalized nanoparticles by centrifugation.

-

Wash the nanoparticles repeatedly with toluene and ethanol to remove unreacted silane.

-

Dry the functionalized nanoparticles under vacuum.

-

Confirm functionalization using Fourier-transform infrared spectroscopy (FTIR) by observing characteristic peaks for the carbamate group.

Part 2: In Vitro Cytotoxicity (MTT Assay)

-

Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the functionalized nanoparticles in cell culture medium (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Remove the old medium from the cells and replace it with the medium containing the nanoparticles. Include a negative control (medium only) and a positive control (e.g., a known cytotoxic agent).

-

Incubate the cells with the nanoparticles for 24 or 48 hours.

-

After incubation, remove the nanoparticle-containing medium and wash the cells with PBS.

-

Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.

-

Dissolve the formazan crystals by adding DMSO to each well.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the negative control.

Conclusion

This compound is a key enabling molecule in the field of biomedical materials science. Its biological significance is not derived from direct interaction with biological pathways in the manner of a conventional drug, but rather from its ability to create stable, functional interfaces between synthetic materials and biological systems. Future research would benefit from studies that systematically investigate the influence of surface density and orientation of this and similar coupling agents on specific biological outcomes such as protein adsorption, cellular adhesion, and inflammatory response. Such data would allow for a more rational design of next-generation biomaterials and drug delivery vehicles.

References

Methodological & Application

Application Notes and Protocols for Surface Modification using Ethyl (3-(triethoxysilyl)propyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (3-(triethoxysilyl)propyl)carbamate is a versatile organosilane coupling agent utilized for the surface modification of various substrates. Its unique bifunctional structure allows for the covalent linkage of inorganic surfaces (e.g., glass, silica, metal oxides) to organic molecules and polymers.[1][2] The triethoxysilyl group reacts with hydroxylated surfaces to form stable siloxane bonds, while the carbamate functional group provides a reactive handle for the immobilization of biomolecules, polymers, or other organic moieties.[1] This dual reactivity makes it a valuable tool in the development of biocompatible coatings, drug delivery systems, adhesives, and functionalized materials for a wide range of research and industrial applications.[1][2]

Chemical Structure and Reaction Mechanism

The functionality of this compound is rooted in its chemical structure, which features a triethoxysilyl head group and a carbamate tail.

Caption: Chemical structure of this compound.

The surface modification process involves the hydrolysis of the triethoxysilyl groups in the presence of water to form reactive silanol groups. These silanols then condense with hydroxyl groups on the substrate surface, forming stable covalent Si-O-Si bonds. The carbamate group remains available for further chemical reactions.

Applications in Research and Development

The unique properties of this compound lend it to a variety of applications:

-

Biocompatible Coatings: The ability to form stable, functionalized surfaces makes this silane suitable for creating biocompatible coatings on medical devices and implants.[1]

-

Drug Delivery Systems: It can be used to functionalize nanoparticles and other drug carriers to improve drug loading, stability, and targeted delivery.[1][2]

-

Adhesives and Sealants: The silane acts as a coupling agent, enhancing the adhesion between organic polymers and inorganic substrates in adhesives and sealants.[2]

-

Immobilization of Biomolecules: The carbamate group can be activated or modified to covalently bind proteins, enzymes, antibodies, and nucleic acids for applications in biosensors, diagnostics, and affinity chromatography.

-

Hydrophobic/Hydrophilic Surface Modification: While the propyl carbamate chain provides some hydrophobicity, the terminal group can be further modified to create surfaces with tailored wettability.

Quantitative Surface Characterization Data

The following tables summarize typical quantitative data obtained from the characterization of surfaces modified with silane coupling agents. While specific data for this compound is not extensively published, the provided data for similar silanized surfaces can serve as a reference.

Table 1: X-ray Photoelectron Spectroscopy (XPS) Analysis of Silanized Surfaces

| Surface | C1s (at%) | O1s (at%) | Si2p (at%) | N1s (at%) | Reference |

| Unmodified Glass | 15-25 | 50-60 | 20-30 | <1 | General Knowledge |

| APTES Modified Glass | 30-40 | 35-45 | 15-25 | 5-10 | [3] |

| MPTMS Modified Gold | 35-45 | 10-20 | 5-10 | <1 | [4][5] |

Note: The atomic percentages (at%) can vary depending on the specific substrate, silanization conditions, and the depth of analysis.

Table 2: Water Contact Angle Measurements on Silanized Surfaces

| Surface | Advancing Angle (°) | Receding Angle (°) | Hysteresis (°) | Reference |

| Unmodified Glass | 20-30 | 10-20 | 10-15 | [6] |

| Silanized Hydrophobic Glass | 90-110 | 70-90 | 20-30 | General Knowledge |

| Siliconized Glass | 60-95 | Not Reported | Not Reported | [7] |

Experimental Protocols

Protocol 1: Surface Modification of Glass Slides

This protocol provides a general procedure for the functionalization of glass slides with this compound.

Materials:

-

Glass microscope slides

-

This compound

-

Anhydrous Toluene

-

Ethanol

-

Deionized water

-

Nitric acid (for cleaning)

-

Oven

Procedure:

-

Cleaning: Immerse the glass slides in 5 N nitric acid overnight. Rinse extensively with deionized water, followed by ethanol. Dry the slides under a stream of nitrogen or in an oven at 110°C.

-

Hydration: To ensure a sufficient population of surface hydroxyl groups, place the cleaned and dried slides in boiling deionized water for 6 hours.[8]

-

Drying: Dry the hydrated slides in an oven at 110°C for at least 1 hour and allow them to cool to room temperature in a desiccator.

-

Silanization Solution Preparation: In a fume hood, prepare a 1% (v/v) solution of this compound in anhydrous toluene.

-

Silanization Reaction: Immerse the dried glass slides in the silanization solution. Allow the reaction to proceed overnight at room temperature with gentle agitation.[8]

-

Washing: Remove the slides from the silanization solution and rinse them thoroughly with fresh toluene to remove any unreacted silane. Follow with an ethanol rinse.

-

Curing: Cure the silanized slides in an oven at 80-120°C for 1-4 hours to promote the formation of a stable siloxane network.[8]

-

Storage: Store the functionalized slides in a clean, dry environment until further use.

Caption: Workflow for the surface modification of glass slides.

Protocol 2: Immobilization of Proteins on Carbamate-Functionalized Surfaces

This protocol outlines a general method for the covalent immobilization of proteins onto surfaces functionalized with this compound. This procedure often requires activation of the carbamate group to a more reactive intermediate. A common method involves conversion to an N-hydroxysuccinimide (NHS) ester.

Materials:

-

Carbamate-functionalized substrate (from Protocol 1)

-

Protein to be immobilized (e.g., antibody, enzyme)

-

N,N'-Disuccinimidyl carbonate (DSC) or similar activating agent

-

Anhydrous solvent (e.g., Acetone, Acetonitrile)

-

Triethylamine or other non-nucleophilic base

-

Immobilization buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)

-

Washing buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

-

Activation of Carbamate Surface:

-

In a dry, inert atmosphere, immerse the carbamate-functionalized substrate in a solution of N,N'-Disuccinimidyl carbonate and a non-nucleophilic base (e.g., triethylamine) in an anhydrous solvent.

-

Allow the reaction to proceed for 2-4 hours at room temperature to form the NHS-activated surface.

-

Rinse the activated substrate with the anhydrous solvent to remove excess reagents and byproducts. Dry the substrate under a stream of nitrogen.

-

-

Protein Immobilization:

-

Prepare a solution of the protein in the immobilization buffer at a suitable concentration (typically 0.1-1 mg/mL).

-

Immediately apply the protein solution to the activated surface, ensuring the entire surface is covered.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber to allow for covalent bond formation between the NHS ester and primary amine groups on the protein.

-

-

Blocking:

-

Remove the protein solution and wash the surface gently with the washing buffer.

-

Immerse the surface in the blocking buffer for 1 hour at room temperature to block any remaining reactive sites and reduce non-specific binding.

-

-

Final Washing:

-

Wash the surface thoroughly with the washing buffer to remove any non-covalently bound protein and blocking agent.

-

The surface with the immobilized protein is now ready for use in downstream applications.

-

Caption: Workflow for protein immobilization on a carbamate-functionalized surface.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Poor Surface Coverage/Inconsistent Coating | Incomplete cleaning of the substrate. Insufficient surface hydroxyl groups. Presence of moisture in the silanization solution. | Ensure thorough cleaning with appropriate solvents/acids. Include a hydration step (e.g., boiling in water). Use anhydrous solvents and handle the silane in a dry environment. |

| Low Protein Immobilization Efficiency | Incomplete activation of the carbamate group. Steric hindrance of the protein. Inappropriate buffer pH or ionic strength. | Optimize activation reaction time and reagent concentrations. Use a linker/spacer to extend the functional group from the surface. Screen different immobilization buffers to find the optimal conditions for the specific protein. |

| High Non-Specific Binding | Incomplete blocking of the surface. Hydrophobic interactions between the protein and the surface. | Increase blocking time or use a different blocking agent (e.g., casein, ethanolamine). Include a surfactant (e.g., Tween-20) in the washing buffers. |

Safety Precautions

-

This compound and its reagents should be handled in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Silanes are sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place.

-

Consult the Safety Data Sheet (SDS) for detailed safety information before use.

Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize the conditions for their specific applications and substrates.

References

- 1. This compound | 17945-05-0 | Benchchem [benchchem.com]

- 2. Buy this compound | 17945-05-0 [smolecule.com]

- 3. Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces [iris.unica.it]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

Application Notes and Protocols for Ethyl (3-(triethoxysilyl)propyl)carbamate in Adhesives and Sealants

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ethyl (3-(triethoxysilyl)propyl)carbamate as an adhesion promoter in adhesive and sealant formulations. The information is intended for professionals in research and development seeking to enhance the performance and durability of their bonding and sealing systems.

Introduction

This compound, a urethane silane, is a versatile adhesion promoter and coupling agent. Its bifunctional nature allows it to form a durable chemical bridge between inorganic substrates (such as glass, metal, and ceramics) and organic polymers (like polyurethane, epoxy, and acrylics) commonly used in adhesive and sealant formulations.[1][2][3] This results in significantly improved adhesion, moisture resistance, and overall mechanical properties of the bond.[2]

The triethoxysilyl group of the molecule hydrolyzes in the presence of moisture to form reactive silanol groups. These silanols can then condense with hydroxyl groups on the surface of inorganic substrates, forming stable covalent bonds. Simultaneously, the carbamate functional group can interact with the polymer matrix of the adhesive or sealant, ensuring a strong and durable interface.

Key Performance Characteristics

Incorporating this compound into adhesive and sealant formulations can lead to the following performance enhancements:

-

Improved Adhesion: Significantly increases the bond strength to a variety of substrates.

-

Enhanced Durability: Improves the long-term performance of the bond, especially in harsh environmental conditions such as high humidity and temperature fluctuations.

-

Increased Water Resistance: The formation of a covalent bond at the interface minimizes water ingress, which is a common cause of adhesion failure.[2]

-

Better Mechanical Properties: Can contribute to improved tensile strength and elongation of the adhesive or sealant.[4]

Table 1: Representative Performance Improvement with Silane Coupling Agents

| Performance Metric | Without Silane Coupling Agent | With Silane Coupling Agent (1.5% w/w) |

| Adhesive Strength (N/15mm) | 1.3 | 1.7 |

| T-peel Strength after Boiling (N/15mm) | 1.0 | 1.5 |

Source: Adapted from a study on a waterborne polyurethane adhesive with a silane coupling agent.[5]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for this compound as an adhesion promoter involves a two-step process of hydrolysis and condensation.

Caption: Mechanism of adhesion promotion by this compound.

The diagram illustrates the hydrolysis of the triethoxysilyl groups to silanols, followed by condensation with the substrate and interaction with the polymer matrix to form a stable interfacial bond.

Experimental Protocols

The following are general protocols for the application of this compound as an adhesion promoter. The optimal concentration and procedure should be determined experimentally for each specific formulation and substrate.

Surface Preparation

Proper surface preparation is critical for achieving optimal adhesion.[6]

Objective: To clean and activate the substrate surface to ensure effective bonding with the silane coupling agent.

Materials:

-

Substrate (e.g., aluminum, glass, ceramic)

-

Degreasing solvent (e.g., acetone, isopropanol)

-

Lint-free cloths

-

Abrasive pad (optional, for mechanical abrasion)

Procedure:

-

Degreasing: Thoroughly clean the substrate surface with a degreasing solvent using a clean, lint-free cloth to remove any oils, grease, or other contaminants.

-

Mechanical Abrasion (Optional): For some substrates, light abrasion with a fine-grit abrasive pad can increase the surface area and improve mechanical keying. After abrasion, repeat the degreasing step to remove any loose particles.

-

Drying: Allow the cleaned substrate to air dry completely or use a stream of clean, dry air. The surface must be free of any moisture before applying the silane solution.

Application as a Primer

Applying the silane as a primer provides a dedicated layer for enhanced adhesion.

Objective: To create a silane-rich layer on the substrate surface prior to adhesive or sealant application.

Materials:

-

This compound

-

Anhydrous solvent (e.g., ethanol, isopropanol)

-

Deionized water (for hydrolysis)

-

Acetic acid (optional, to catalyze hydrolysis)

-

Applicator (e.g., brush, lint-free cloth, spray system)

Procedure:

-

Primer Solution Preparation:

-

Prepare a 1-5% (by weight) solution of this compound in an anhydrous solvent.

-

Add a small amount of deionized water (5% of the silane weight) to the solution to initiate hydrolysis.

-

Optionally, a few drops of acetic acid can be added to adjust the pH to 4.5-5.5 and catalyze the hydrolysis reaction.

-

Stir the solution for approximately 30-60 minutes to allow for sufficient hydrolysis.

-

-

Application:

-

Apply a thin, uniform layer of the primer solution to the prepared substrate using a brush, lint-free cloth, or spray system.

-

Avoid applying an excessively thick layer, as this can lead to the formation of a weak boundary layer.

-

-

Drying and Curing:

-

Allow the treated surface to air dry for at least 30 minutes to allow the solvent to evaporate and the silane to condense with the substrate surface.

-

For optimal performance, a mild heat treatment (e.g., 10-15 minutes at 100-110°C) can be applied to complete the condensation reaction.

-

-

Adhesive/Sealant Application: Apply the adhesive or sealant to the primed surface as soon as possible after the primer has cured.

Incorporation as an Additive

Adding the silane directly to the adhesive or sealant formulation is a convenient method for improving adhesion.

Objective: To integrally blend the silane coupling agent into the adhesive or sealant formulation.

Materials:

-

Adhesive or sealant formulation

-

This compound

Procedure:

-

Concentration: Determine the optimal concentration of this compound, typically ranging from 0.5% to 2.0% by weight of the total formulation.

-

Mixing:

-

For two-part systems, the silane is typically added to the polyol or resin component and mixed thoroughly before the addition of the curative.

-

For one-part systems, the silane should be added during the compounding process under anhydrous conditions to prevent premature hydrolysis.

-

-

Homogenization: Ensure that the silane is uniformly dispersed throughout the formulation using appropriate mixing equipment.

Experimental Workflow

The following diagram outlines the typical workflow for evaluating the effectiveness of this compound in an adhesive or sealant application.

Caption: Workflow for evaluating this compound performance.

Adhesion Testing Protocols

Standardized testing methods should be used to quantify the improvement in adhesion.

Lap Shear Strength Test (ASTM D1002)

Objective: To determine the shear strength of an adhesive bond between two rigid substrates.

Procedure:

-

Prepare single-lap shear specimens according to ASTM D1002 specifications.

-

Apply the adhesive (with and without the silane) to the overlap area of the substrates.

-

Cure the specimens as required.

-

Test the specimens in a universal testing machine by applying a tensile load until failure.

-

Record the maximum load at failure and calculate the shear strength in megapascals (MPa).

Adhesion-in-Peel Test (ASTM C794)

Objective: To determine the peel strength and characteristics of a sealant bond.[7]

Procedure:

-

Prepare test specimens as described in ASTM C794, applying the sealant to the substrate.

-

Cure the sealant.

-

Perform a hand peel test or use a testing machine to pull the sealant away from the substrate at a specified angle and rate.

-

Observe and record the peel strength and the nature of the failure (adhesive or cohesive).

Conclusion

This compound is a highly effective adhesion promoter for a wide range of adhesive and sealant applications. By forming a strong, durable chemical bridge between the substrate and the polymer matrix, it can significantly enhance bond strength and long-term performance. The experimental protocols provided herein offer a starting point for researchers and formulators to optimize their systems and achieve superior adhesion. It is recommended to conduct thorough experimental evaluations to determine the optimal usage levels and application methods for each specific formulation and substrate combination.

References

- 1. shinetsusilicone-global.com [shinetsusilicone-global.com]

- 2. Application of Silane Coupling Agents in Adhesive Industry - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 3. Silanes as adhesion promoters for paints, inks, coatings, and adhesives; why and how to select? [onlytrainings.com]

- 4. specialchem.com [specialchem.com]

- 5. Modification of waterborne polyurethane adhesives with a silane coupling agent [journal.buct.edu.cn]

- 6. polarismarketresearch.com [polarismarketresearch.com]

- 7. SILANE-CONTAINING ADHESION PROMOTER COMPOSITION AND SEALANTS, ADHESIVES AND COATINGS CONTAINING SAME - Patent 1940963 [data.epo.org]

Application Notes and Protocols for Nanoparticle Functionalization with Ethyl (3-(triethoxysilyl)propyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction